1-benzyl-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide
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Overview
Description
1-benzyl-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is of interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1-benzyl-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Indole-2-carboxylic acid: Another indole derivative with a carboxyl group at the 2-position.
Uniqueness
1-benzyl-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methylsulfonyl and benzyl groups differentiate it from other indole derivatives, potentially leading to unique interactions with biological targets .
Properties
Molecular Formula |
C19H21N3O3S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-benzyl-N-[2-(methanesulfonamido)ethyl]indole-3-carboxamide |
InChI |
InChI=1S/C19H21N3O3S/c1-26(24,25)21-12-11-20-19(23)17-14-22(13-15-7-3-2-4-8-15)18-10-6-5-9-16(17)18/h2-10,14,21H,11-13H2,1H3,(H,20,23) |
InChI Key |
CXJIVRRZVWZPIO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCNC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
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